6-fluoro-3-isothiocyanato-1H-indazole

描述

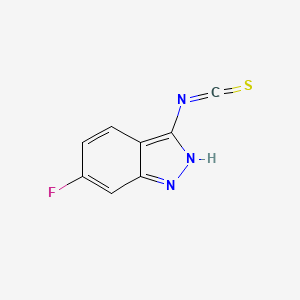

6-Fluoro-3-isothiocyanato-1H-indazole is a halogenated indazole derivative characterized by a fluorine atom at the 6-position and an isothiocyanate (-N=C=S) group at the 3-position of the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The introduction of fluorine and isothiocyanate substituents imparts distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

The fluorine atom enhances metabolic stability and modulates lipophilicity, while the isothiocyanate group serves as a reactive handle for conjugation with amines or thiols in drug design (e.g., forming thiourea linkages).

属性

分子式 |

C8H4FN3S |

|---|---|

分子量 |

193.20 g/mol |

IUPAC 名称 |

6-fluoro-3-isothiocyanato-2H-indazole |

InChI |

InChI=1S/C8H4FN3S/c9-5-1-2-6-7(3-5)11-12-8(6)10-4-13/h1-3H,(H,11,12) |

InChI 键 |

QZPQDBMKUYEGQK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(NN=C2C=C1F)N=C=S |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Table 1: Comparison of 6-Fluoro-3-isothiocyanato-1H-indazole with 4-Fluoro-6-iodo-1H-indazole

| Property | This compound | 4-Fluoro-6-iodo-1H-indazole |

|---|---|---|

| Molecular Formula | C₇H₃FN₃S | C₇H₄FIN₂ |

| Molecular Weight (g/mol) | ~180.19 | 262.02 |

| CAS Number | Not listed in evidence | 887568-03-8 |

| Substituents | -F (C6), -N=C=S (C3) | -F (C4), -I (C6) |

| Key Functional Groups | Isothiocyanate | Iodo |

| Potential Applications | Drug conjugation, enzyme inhibition | Cross-coupling reactions, radiopharmaceuticals |

Key Differences and Implications:

Substituent Position and Reactivity: The fluorine atom in this compound occupies the 6-position, whereas in 4-fluoro-6-iodo-1H-indazole, fluorine is at the 4-position. The isothiocyanate group (-N=C=S) in the former enables covalent conjugation with biomolecules, while the iodo (-I) substituent in the latter facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

Molecular Weight and Physicochemical Properties :

- The iodo substituent in 4-fluoro-6-iodo-1H-indazole significantly increases its molecular weight (262.02 g/mol) compared to the isothiocyanate derivative (~180.19 g/mol). This difference impacts solubility and bioavailability, with heavier halogens like iodine often reducing solubility in aqueous media .

Applications in Drug Discovery :

- This compound is tailored for targeted drug delivery via its reactive isothiocyanate group, whereas 4-fluoro-6-iodo-1H-indazole is more suited for synthesizing radiolabeled compounds (e.g., iodine-123/131 for imaging) or as a precursor in catalytic reactions .

Research Findings:

- Synthetic Utility : The iodo group in 4-fluoro-6-iodo-1H-indazole allows for efficient functionalization via metal-catalyzed reactions, as demonstrated in the synthesis of kinase inhibitors .

- Bioconjugation Potential: Isothiocyanate-containing indazoles, like this compound, are widely used in antibody-drug conjugate (ADC) development due to their selective reactivity with lysine residues .

Limitations of Available Evidence:

The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogous compounds. Further experimental data on its crystallography (e.g., via SHELX refinement ) or biological activity would enhance this comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。